molecular formula C11H10O3 B3241614 3-Methoxy-2-methyl-4H-chromen-4-one CAS No. 147590-72-5

3-Methoxy-2-methyl-4H-chromen-4-one

Cat. No. B3241614
CAS RN: 147590-72-5
M. Wt: 190.19 g/mol
InChI Key: BQUVTHNLTCBQBE-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-4H-chromen-4-one, also known as Hesperetin, is a flavonoid found in citrus fruits and is a derivative of hesperidin. It has been the subject of scientific research due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.

Scientific Research Applications

Anti-Cancer Activity

3-Methoxy-2-methyl-4H-chromen-4-one derivatives have shown promising results in anti-cancer research. For instance, bis-chromenone derivatives exhibit significant in vitro anti-proliferative activity against various human cancer cell lines. The structure-activity relationship (SAR) studies suggest bis-chromone as a potential scaffold for designing anticancer agents, with specific functional groups enhancing activity (Venkateswararao et al., 2014).

Antibacterial Effects

Studies on the antibacterial effects of 4-hydroxy-chromen-2-one derivatives, which are closely related to 3-Methoxy-2-methyl-4H-chromen-4-one, have revealed high levels of antibacterial activity. Compounds synthesized from 4-hydroxy-chromen-2-one demonstrate bacteriostatic and bactericidal activity against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).

Fluorescence Properties for Sensing

The fluorescence properties of certain chromen-4-one derivatives, such as 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, have been explored for their potential in developing new fluorogenic sensors. These compounds display unique fluorescence characteristics in different solvents, making them suitable for sensing applications (Uchiyama et al., 2006).

Antimicrobiotic and Anti-inflammatory Properties

Compounds derived from 3-Methoxy-2-methyl-4H-chromen-4-one have been isolated from natural sources and demonstrate antimicrobiotic and anti-inflammatory effects. For example, tectorigenin monohydrate isolated from Belamcanda chinensis shows these properties, highlighting the therapeutic potential of chromen-4-one derivatives in these areas (Liu et al., 2008).

Anticoagulant Activities

Novel isoxazoline chromene derivatives, including those related to 3-Methoxy-2-methyl-4H-chromen-4-one, have been synthesized and evaluated for their anticoagulant activities. These studies contribute to the understanding of the potential therapeutic applications of chromene derivatives in the field of anticoagulation (Zghab et al., 2017).

Synthesis of Novel Compounds

Research on the synthesis of novel compounds using 3-Methoxy-2-methyl-4H-chromen-4-one derivatives has been extensive. For instance, efficient syntheses of polyhydroxylated 2,3-diaryl-9h-xanthen-9-ones have been conducted, showcasing the versatility of these derivatives in creating a wide range of new chemical entities (Santos et al., 2009).

Imaging Applications

3-Methoxy-2-methyl-4H-chromen-4-one derivatives have been utilized in the synthesis of carbon-11-labeled chromen-4-one derivatives for potential PET imaging applications. These compounds could aid in imaging DNA repair enzyme DNA-PK in cancer, highlighting their significance in diagnostic research (Gao et al., 2012).

properties

IUPAC Name

3-methoxy-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-11(13-2)10(12)8-5-3-4-6-9(8)14-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUVTHNLTCBQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2O1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-methyl-4H-chromen-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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